molecular formula C19H14N2O3S B2879837 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 888409-65-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2879837
CAS No.: 888409-65-2
M. Wt: 350.39
InChI Key: JJVZHRREAWYPHU-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 4,5-dimethylbenzo[d]thiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It has been investigated for its anti-inflammatory, analgesic, and antidepressant properties, making it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in manufacturing and engineering.

Mechanism of Action

The mechanism by which N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

  • N-(5-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness: N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical properties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-10-7-8-15-16(11(10)2)20-19(25-15)21-17(22)13-9-12-5-3-4-6-14(12)24-18(13)23/h3-9H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZHRREAWYPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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